molecular formula C16H12N4O B12684430 1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- CAS No. 62249-51-8

1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro-

Cat. No.: B12684430
CAS No.: 62249-51-8
M. Wt: 276.29 g/mol
InChI Key: LRINLJPBDITLDH-QXMHVHEDSA-N
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Description

1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- is a complex organic compound with the molecular formula C16H12N4O This compound is known for its unique structure, which includes an epoxy group and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The nitrile groups in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- exerts its effects involves interactions with molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrile groups can also participate in interactions with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro-: This compound itself serves as a reference point for comparison.

    1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-tetrahydro-: A similar compound with slight structural differences.

    1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-octahydro-: Another related compound with variations in hydrogenation levels.

Uniqueness

1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

62249-51-8

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

(5Z)-13-oxatricyclo[8.2.1.02,9]trideca-5,11-diene-2,5,6,9-tetracarbonitrile

InChI

InChI=1S/C16H12N4O/c17-7-11-3-5-15(9-19)13-1-2-14(21-13)16(15,10-20)6-4-12(11)8-18/h1-2,13-14H,3-6H2/b12-11-

InChI Key

LRINLJPBDITLDH-QXMHVHEDSA-N

Isomeric SMILES

C/1CC2(C3C=CC(C2(CC/C(=C1/C#N)/C#N)C#N)O3)C#N

Canonical SMILES

C1CC2(C3C=CC(C2(CCC(=C1C#N)C#N)C#N)O3)C#N

Origin of Product

United States

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